molecular formula C13H12N2O5S B4977056 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B4977056
M. Wt: 308.31 g/mol
InChI Key: SAOGDFMIKZNWCX-UHFFFAOYSA-N
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Description

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a nitrophenyl group, and a benzenesulfonamide moiety

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxy-N-(4-methylbenzyl)benzenesulfonamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as an inhibitor of kynurenine hydroxylase, an enzyme involved in the kynurenine pathway . This interaction is crucial as it can modulate the levels of kynurenic acid, a neuroprotective agent, thereby influencing neurological functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in models of brain ischemia, this compound has demonstrated neuroprotective effects by reducing neuronal loss and infarct volumes . These effects are mediated through its interaction with the kynurenine pathway, highlighting its potential in treating neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of kynurenine hydroxylase, thereby reducing the production of neurotoxic metabolites and increasing the levels of neuroprotective kynurenic acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In in vitro and in vivo studies, it has been observed that the compound maintains its neuroprotective effects for a significant duration, with repeated administration enhancing its benefits . Long-term studies are required to fully understand its stability and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly the kynurenine pathway. It interacts with enzymes such as kynurenine hydroxylase, influencing the levels of various metabolites . This interaction can alter metabolic flux and the levels of neuroprotective and neurotoxic metabolites, thereby impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, thereby modulating its biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

4-methoxy-N-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-20-12-6-8-13(9-7-12)21(18,19)14-10-2-4-11(5-3-10)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOGDFMIKZNWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.